2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC16304300
Molecular Formula: C17H16FN5O2S
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16FN5O2S |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C17H16FN5O2S/c1-25-12-6-4-5-11(9-12)20-15(24)10-26-17-22-21-16(23(17)19)13-7-2-3-8-14(13)18/h2-9H,10,19H2,1H3,(H,20,24) |
| Standard InChI Key | DWJITGNXLMHKMR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Introduction
The compound 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule featuring a triazole ring, a sulfanyl group, and a methoxyphenyl moiety. This structure suggests potential biological activities, such as antimicrobial and anticancer properties, due to the presence of the triazole moiety, which is known for its diverse pharmacological effects .
Synthesis:
The synthesis of this compound typically involves multi-step organic reactions. Common methods include condensation reactions between appropriate precursors, such as 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol and 3-methoxyaniline, under controlled conditions to form the desired product. Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction may be used in various steps.
Antimicrobial Activity:
Triazole derivatives are known for their antimicrobial properties, including antifungal and antibacterial activities . The presence of the triazole ring in this compound suggests potential effectiveness against various pathogens.
Anticancer Activity:
The structural features of this compound, particularly the triazole and sulfanyl groups, may contribute to anticancer properties by inhibiting enzymes or disrupting cellular processes .
Anti-inflammatory Activity:
Some triazole derivatives have shown anti-inflammatory effects, although specific studies on this compound are not detailed in available literature .
Research Findings and Data
| Compound Feature | Biological Activity | Potential Applications |
|---|---|---|
| Triazole Ring | Antimicrobial, Anticancer | Pharmaceuticals, Agrochemicals |
| Sulfanyl Group | Enhanced Reactivity | Drug Development |
| 2-Fluorophenyl Group | Altered Electronic Properties | Therapeutic Agents |
| 3-Methoxyphenyl Group | Increased Lipophilicity | Bioavailability Enhancement |
Molecular Docking Studies:
In silico molecular docking studies can provide insights into how this compound interacts with biological targets, such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications .
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